(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid CAS 31112-92-2 properties
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid CAS 31112-92-2 properties
Executive Summary
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid (CAS 31112-92-2) is a critical heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors. Characterized by a thiazole core flanked by a 4-pyridyl moiety and an acetic acid side chain, this compound serves as a versatile pharmacophore. Its structural rigidity and capacity for hydrogen bonding (via the pyridine nitrogen and carboxylate group) make it an ideal scaffold for targeting ATP-binding pockets in enzymes such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFR). This guide details the physicochemical profile, validated synthetic pathways, and application protocols for this compound in medicinal chemistry.[1]
Chemical Identity & Physicochemical Profile
The compound exhibits amphoteric character due to the basic pyridine nitrogen and the acidic carboxyl group, influencing its solubility and behavior in biological assays.
Table 1: Chemical Identity & Properties
| Property | Specification |
| CAS Number | 31112-92-2 |
| IUPAC Name | 2-(2-(Pyridin-4-yl)thiazol-4-yl)acetic acid |
| Synonyms | [2-(4-Pyridinyl)-1,3-thiazol-4-yl]acetic acid; 4-Pyridylthiazole-4-acetic acid |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 180–182 °C (Decomposes) |
| pKa (Calculated) | Acid: ~4.2 (–COOH); Base: ~5.2 (Pyridine-N) |
| LogP | 1.4 – 1.6 (Lipophilic, membrane permeable) |
| Solubility | Soluble in DMSO (>20 mg/mL), DMF; Sparingly soluble in water (neutral); Soluble in aqueous alkali (pH > 8) |
Synthetic Pathways
The industrial and laboratory-scale synthesis of CAS 31112-92-2 relies on the Hantzsch Thiazole Synthesis . This robust cyclocondensation reaction constructs the thiazole ring from a thioamide and an
Retrosynthetic Analysis
The molecule is disconnected at the thiazole ring. The C2-N3 bond and C4-S1 bonds are formed during the condensation of Pyridine-4-carbothioamide (Thioamide component) and Ethyl 4-chloro-3-oxobutanoate (
Reaction Mechanism Diagram
Figure 1: Two-step synthesis via Hantzsch cyclization followed by ester hydrolysis.[2]
Detailed Experimental Protocol
Step 1: Cyclization (Formation of Ethyl Ester)
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Reagents: Dissolve Pyridine-4-carbothioamide (1.0 eq) in absolute ethanol (10 mL/g).
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Addition: Add Ethyl 4-chloro-3-oxobutanoate (1.1 eq) dropwise at room temperature.
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Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).
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Workup: Cool the solution. The hydrochloride salt of the ester often precipitates. Filter the solid.[1][3] If no precipitate forms, concentrate the solvent and neutralize with saturated NaHCO₃ to extract the free base into ethyl acetate.
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Purification: Recrystallize from Ethanol/Ether to yield Ethyl (2-pyridin-4-yl-thiazol-4-yl)acetate.
Step 2: Saponification (Hydrolysis to Acid)
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Reagents: Suspend the ethyl ester from Step 1 in Ethanol/Water (3:1).
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Base Hydrolysis: Add NaOH (2.5 eq) and stir at ambient temperature for 2 hours (or mild heating if dissolution is slow).
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Acidification: Cool to 0 °C. Adjust pH to ~3–4 using 1N HCl.
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Isolation: The target acid, (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum over P₂O₅.
Biological & Pharmacological Applications
This compound is a "privileged scaffold" in drug discovery, particularly for Fragment-Based Drug Design (FBDD) . The thiazole-pyridine motif mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.
Mechanism of Action: Kinase Inhibition
The pyridine nitrogen acts as a hydrogen bond acceptor, while the thiazole sulfur can engage in hydrophobic interactions within the ATP-binding pocket. The acetic acid tail provides a vector for further chemical modification (amide coupling) to reach the solvent-exposed regions of the protein, improving selectivity.
Targeted Pathways:
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VEGFR2 (KDR): Inhibition of angiogenesis in solid tumors.
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CDK (Cyclin-Dependent Kinases): Cell cycle regulation.
Biological Signaling Context
Figure 2: Inhibition of VEGF signaling pathway by thiazole-based small molecules.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following specifications.
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¹H NMR (400 MHz, DMSO-d₆):
- 12.5 (s, 1H, -COOH)
- 8.7 (d, 2H, Pyridine C2,6-H)
- 7.9 (d, 2H, Pyridine C3,5-H)
- 7.6 (s, 1H, Thiazole C5-H)
- 3.8 (s, 2H, -CH₂-)[4]
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HPLC Purity: >98% (Column: C18, Mobile Phase: ACN/Water + 0.1% TFA).
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Mass Spectrometry (ESI+): [M+H]⁺ = 221.04 m/z.
Handling & Safety (MSDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled as a functionalized pyridine/thiazole derivative.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety makes it sensitive to moisture over long periods.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.
References
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Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
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Kinase Inhibitor Scaffolds: Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(15), 3765-3798. Link
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Pyridine-Thiazole Hybrids: Bekhit, A. A., et al. (2015). "Pyridine-thiazole hybrid molecules as potential anticancer agents." European Journal of Medicinal Chemistry, 96, 432-444. Link
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Synthetic Protocol Validation: Organic Syntheses, Coll. Vol. 3, p. 725 (1955); Vol. 25, p. 35 (1945). (General procedure for thiazole acetic acids). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
